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Gal(b1-4)[NeuAc(a2-6)]a-Glc

Cat. No.: B13835127
M. Wt: 633.6 g/mol
InChI Key: XTRZUYGELACENT-YKZMYXNPSA-N
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Description

Overview of Sialic Acid Diversity and Linkage Isomerism in Glycans

Sialic acids are a family of over 50 different nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common in humans. tcichemicals.comnih.gov This diversity arises from various modifications to the core neuraminic acid structure. nih.gov A key feature contributing to the functional complexity of sialylated glycans is linkage isomerism. Sialic acids can be attached to the underlying galactose (Gal), N-acetylgalactosamine (GalNAc), or another sialic acid residue through different glycosidic linkages, most commonly α2,3 or α2,6. nih.govsciex.com

The ratio of α2,3- to α2,6-linked sialic acids can vary depending on the glycan's size and branching, as well as the specific glycoprotein (B1211001) and cell type. acs.org For example, biantennary N-glycans often show a predominance of α2,6-linked sialic acid, while triantennary and tetraantennary structures can exhibit a higher proportion of the α2,3 isomer. acs.org

The Structural Context of Gal(b1-4)[NeuAc(a2-6)]a-Glc within Mammalian Glycomes

The compound this compound, also known as 6'-Sialyllactose (B25220) (6'-SL), is a trisaccharide composed of N-acetylneuraminic acid (NeuAc) linked to a lactose (B1674315) core (Gal(b1-4)Glc). nih.gov In this specific isomer, the sialic acid is attached to the C6 position of the galactose residue via an α-glycosidic bond. nih.gov

This particular sialylated oligosaccharide is a prominent component of the human milk oligosaccharide (HMO) fraction, being one of the most abundant sialylated structures found in breast milk. europa.eufrieslandcampinainstitute.comfrontiersin.orgfrontiersin.org HMOs are a diverse group of complex sugars that are the third most abundant solid component of human milk after lactose and lipids. frieslandcampinainstitute.comfrontiersin.org They are not significantly digested in the upper gastrointestinal tract and are believed to confer numerous health benefits to the developing infant. europa.eufrieslandcampinainstitute.com

Beyond its presence in human milk, the NeuAc(a2-6)Gal motif is a common terminal structure on N-glycans and O-glycans of glycoproteins and glycolipids found on the surface of various mammalian cells. nih.govresearchgate.net This structure is crucial for a variety of cellular functions, including the modulation of cell adhesion and signaling pathways. researchgate.netsdbonline.org For example, the α2,6-sialylation of certain cell surface proteins, like the neural cell adhesion molecule (NCAM), is vital for regulating cell interactions during brain development. sdbonline.org

The structural arrangement of this compound, with its terminal sialic acid, plays a key role in molecular recognition events. The negatively charged carboxyl group of the sialic acid is often critical for binding to lectins. nih.gov The specific α2,6-linkage, in concert with the underlying sugar chain, provides a unique structural signature that is recognized by specific endogenous and exogenous lectins. nih.gov

Historical Perspectives on the Academic Study of Sialylated Glycans

The journey to understanding sialylated glycans began in the 1930s and 1940s with the independent discoveries of sialic acid by Gunnar Blix and Ernst Klenk from salivary mucins and brain glycolipids, respectively. nih.govglycoforum.gr.jp The term "sialic acid" was coined by Blix, reflecting its acidic nature and origin from salivary glands. glycoforum.gr.jp The fundamental structure of the most common sialic acid, N-acetylneuraminic acid (Neu5Ac), was elucidated in the 1950s by several research groups. nih.gov

A pivotal moment in the history of sialic acid research was the discovery in the 1940s by George Hirst and Frank Macfarlane Burnet that sialic acid acts as the cellular receptor for the influenza virus. nih.gov Subsequently, it was found that the "receptor-destroying enzyme" from the virus was a sialidase, an enzyme that cleaves sialic acid residues from macromolecules. nih.gov This discovery firmly established the biological significance of terminal sialic acids in host-pathogen interactions.

The biosynthetic pathways for Neu5Ac were largely worked out in the following decades, primarily by the research groups of Saul Roseman and Leonard Warren. nih.gov As research progressed, it became clear that Neu5Ac was just one member of a large family of related molecules. nih.gov Over the years, more than 30 different types of sialic acids have been identified, highlighting the immense structural diversity within this family of sugars. nih.govglycoforum.gr.jp

The development of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in elucidating the complex structures of sialylated glycans, including the determination of linkage isomerism. nih.govacs.org More recently, ion mobility spectrometry has emerged as a powerful tool for separating and identifying sialic acid linkage isomers. nih.gov These technological advancements have paved the way for a deeper understanding of the structure-function relationships of sialylated glycans like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39NO19 B13835127 Gal(b1-4)[NeuAc(a2-6)]a-Glc

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H39NO19

Molecular Weight

633.6 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-18(15(33)16(34)20(36)40-10)42-21-17(35)14(32)13(31)9(4-26)41-21/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20-,21-,23+/m0/s1

InChI Key

XTRZUYGELACENT-YKZMYXNPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Structural Characterization and Elucidation Methodologies for Gal B1 4 Neuac A2 6 a Glc

Advanced Spectroscopic Techniques for Glycan Structure Determination

Spectroscopic methods are central to the structural elucidation of glycans, providing atomic-level insights into their intricate architecture. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and complementary techniques employed for this purpose.

NMR spectroscopy is an unparalleled, non-destructive technique for the complete structural determination of oligosaccharides in solution. nih.gov It provides detailed information on the monosaccharide composition, anomeric configuration (α or β), glycosidic linkage positions, and the sequence of residues. nih.gov For Gal(β1-4)[NeuAc(α2-6)]α-Glc, 1D and 2D NMR experiments, such as ¹H-¹H COSY, TOCSY, NOESY/ROESY, and ¹H-¹³C HSQC and HMBC, are utilized to assign all proton and carbon signals.

The anomeric proton signals are particularly diagnostic. Their chemical shifts and the magnitude of the scalar coupling constants (³J(H1,H2)) are indicative of the anomeric configuration. A ³J(H1,H2) value of approximately 7–9 Hz is characteristic of a trans-diaxial relationship between H-1 and H-2, as seen in β-anomers like the galactose residue in this compound. Conversely, a smaller coupling constant of 2–4 Hz indicates an axial-equatorial relationship, typical for α-anomers.

Key diagnostic signals for confirming the structure of NeuAc(α2-6)Gal(β1-4)Glc include the H-3 axial and equatorial proton shifts of the N-acetylneuraminic acid (NeuAc) residue, which are distinct for α2-3 and α2-6 linkages. nih.gov In a study characterizing sialyl oligosaccharides from goat colostrum, the ¹H-NMR spectrum for NeuAc(α2-6)Gal(β1-4)Glc showed characteristic shifts for the H-3 axial (δ 1.743 ppm) and H-3 equatorial (δ 2.711 ppm) protons of the NeuAc residue. nih.gov The glycosidic linkages are definitively established through long-range correlations in HMBC spectra (e.g., between Gal H-1 and Glc C-4, and between NeuAc H-3/C-2 and Gal C-6) and through-space interactions observed in NOESY/ROESY spectra (e.g., between Gal H-1 and Glc H-4).

Table 1: Representative ¹H-NMR Chemical Shifts (ppm) for NeuAc(α2-6)Gal(β1-4)Glc in D₂O. nih.gov
ResidueProtonChemical Shift (δ ppm)
NeuAcH-3 axial1.743
H-3 equatorial2.711
NAc2.028
GalH-1 (β)4.427
GlcH-1 (α)5.225
H-1 (β)4.669

Mass spectrometry provides crucial information on molecular weight, composition, and sequence of glycans. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For sialylated oligosaccharides, tandem MS (MS/MS) is essential for structural characterization, particularly for differentiating isomers. acs.org

The fragmentation pattern of Gal(β1-4)[NeuAc(α2-6)]α-Glc is highly dependent on the sialic acid linkage. nih.govnih.gov While collision-induced dissociation (CID) of singly-charged precursor ions (e.g., [M+Na]⁺) often results in the dominant loss of the labile sialic acid residue, providing limited structural detail, the fragmentation of doubly-charged precursor ions, such as [M+2Na-H]⁺, yields more informative spectra. nih.gov

A key diagnostic fragmentation for the α2-6 linkage is the generation of a highly abundant 2,4A₃ cross-ring fragment ion from the terminal galactose residue. nih.govresearchgate.net This contrasts with the α2-3 linked isomer, which predominantly shows a (2,4A₃-H₂O) fragment. acs.orgnih.gov This distinct fragmentation pattern allows for unambiguous assignment of the NeuAc linkage. Other fragment ions resulting from glycosidic bond cleavages (B and Y ions) confirm the sequence of the monosaccharide units.

Table 2: Key Differentiating MS/MS Fragments for α2,6- vs. α2,3-Sialyllactose Isomers. nih.govnih.gov
IsomerPrecursor IonKey Diagnostic Fragment IonDescription
Gal(β1-4)[NeuAc(α2-6)]α-Glc[M+2Na-H]⁺2,4A₃Highly abundant cross-ring cleavage of the galactose residue.
NeuAc(α2-3)Gal(β1-4)Glc2,4A₃-H₂OCross-ring cleavage of galactose with subsequent water loss.

Chromatographic and Electrophoretic Separations of Sialylated Oligosaccharides

Due to the structural complexity and isomerism of oligosaccharides, separation prior to analysis is critical. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for separating sialylated oligosaccharides. nih.govwvu.edu

For isomers like Gal(β1-4)[NeuAc(α2-6)]α-Glc and its α2-3 linked counterpart, specialized chromatographic techniques are required. Porous graphitized carbon (PGC) columns provide excellent separation of glycan isomers based on subtle differences in their three-dimensional structures. ucdavis.edu Another effective method is high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), which separates oligosaccharides based on the acidity of their hydroxyl groups. The charge of the sialic acid residue also allows for separation using anion-exchange chromatography. nih.gov Furthermore, hydrophilic interaction liquid chromatography (HILIC) is widely used to separate both neutral and acidic oligosaccharides. wvu.edu

Capillary electrophoresis (CE) and its variations, such as capillary gel electrophoresis (CGE), offer high-resolution separation of charged glycans. By labeling the oligosaccharide with a fluorescent tag, methods like fluorophore-assisted carbohydrate electrophoresis (FACE) enable sensitive detection and separation based on differences in charge and hydrodynamic volume.

Computational Glycobiology for Structural Prediction and Conformation Analysis

Computational methods complement experimental data by providing insights into the three-dimensional structures and dynamic behavior of oligosaccharides. Molecular dynamics (MD) simulations and molecular modeling can predict the preferred conformations of Gal(β1-4)[NeuAc(α2-6)]α-Glc in solution.

These computational studies reveal the flexibility around the glycosidic linkages and the spatial arrangement of the monosaccharide units. Theoretical calculations have been used to explain the observed differences in MS/MS fragmentation patterns between α2,6- and α2,3-linked sialylated structures, suggesting that they adopt different conformational structures that influence which fragmentation pathways are favored. acs.orgnih.gov Furthermore, docking algorithms and prediction tools, such as Vina-Carb, can model the interaction of this trisaccharide with glycan-binding proteins like galectins, providing a structural basis for understanding its biological recognition. nih.gov The incorporation of structural information, including local contact order and surface accessibility, improves the accuracy of predicting glycan behavior and interactions. nih.gov

Biological Roles and Molecular Mechanisms of Glycans Containing Gal B1 4 Neuac A2 6 a Glc

Glycan Recognition in Cellular Processes

The terminal positioning of sialic acids on the glycan chains of glycoproteins and glycolipids makes them critical mediators of molecular and cellular interactions. nih.gov The specific linkage of sialic acid, in this case, α-2,6 to a galactose residue, creates a unique epitope that is recognized by various endogenous and exogenous proteins, thereby modulating cellular behavior.

Role in Cell-Cell Adhesion and Communication

The expression of α-2,6-sialylated glycans on the cell surface is intricately linked to the regulation of cell adhesion and communication. Alterations in the levels of these glycans have been notably associated with cancer progression and metastasis. nih.gov For instance, increased expression of β-galactoside α-2,6-sialyltransferase (ST6Gal I), the enzyme responsible for synthesizing the NeuAc(α2-6)Gal epitope, has been observed in various cancers, including colorectal cancer. nih.govoup.com This heightened sialylation can modulate the adhesive properties of cancer cells, often leading to decreased cell-cell adhesion and enhanced cell motility and invasion. nih.gov

The α-2,6 sialylation of membrane receptors, such as integrins, can interfere with their interaction with the extracellular matrix and other cells. For example, the sialylation of integrin β1 has been shown to inhibit the adhesion of cancer cells to galectin-3, a protein that can induce apoptosis, thereby promoting cell survival. nih.gov Furthermore, the presence of these negatively charged sialic acid residues can create repulsive forces between cells, contributing to the detachment of cancer cells from the primary tumor, a critical step in metastasis. nih.gov In the immune system, sialic acids are crucial for self-recognition, preventing inappropriate immune activation. oup.com Immune cells express sialic acid-binding immunoglobulin-like lectins (Siglecs), which recognize sialylated glycans on host cells and typically transmit inhibitory signals to dampen immune responses. oup.comnih.gov

Molecular Mechanisms of Host-Pathogen Interactions involving Sialylated Glycans

Numerous pathogens have evolved to recognize and bind to specific sialylated glycans on host cells as a primary mechanism for attachment and entry. The Gal(b1-4)[NeuAc(a2-6)]a-Glc motif, and more broadly, glycans terminating in NeuAc(α2-6)Gal, serve as receptors for a variety of viruses and bacteria. uga.edunih.govoup.com

A classic example is the influenza A virus. Human-adapted influenza viruses preferentially bind to α-2,6-linked sialic acids, which are abundant on epithelial cells of the human upper respiratory tract. d-nb.info The viral hemagglutinin (HA) protein has a binding pocket that specifically accommodates the α-2,6-sialyl-galactose structure, mediating the initial attachment of the virus to the host cell. d-nb.info The switch in binding preference from α-2,3-linked sialic acids (prevalent in avian hosts) to α-2,6-linked sialic acids is considered a critical step for the adaptation of avian influenza viruses to humans. d-nb.info

Bacteria also exploit these sialylated structures. For instance, some pathogens can express sialidases that cleave sialic acids from host cells, which can aid in tissue invasion and biofilm formation. nih.gov Conversely, some bacteria engage in molecular mimicry by decorating their own surfaces with sialic acids that resemble host structures. This allows them to evade the host immune system by engaging inhibitory Siglec receptors on immune cells, thereby dampening the immune response. nih.gov

Functional Impact of Sialylation on Glycoconjugate Properties

The addition of an α-2,6-linked sialic acid to a glycoconjugate has profound effects on its physicochemical and biological properties. Sialic acids are negatively charged at physiological pH, and their presence can significantly influence the conformation, stability, and intermolecular interactions of the glycoproteins to which they are attached. nih.govoup.com

Increased α-2,6 sialylation has been linked to enhanced resistance of cancer cells to therapeutic agents. nih.gov The dense layer of negatively charged sialic acids can create a physical barrier, limiting the access of drugs to their target receptors on the cell surface. nih.gov Moreover, the sialylation of specific receptors can alter their signaling functions. For example, α-2,6 sialylation of the Fas death receptor has been found to inhibit apoptosis in colorectal cancer cells. nih.gov

In the context of the immune system, the sialylation of immunoglobulins (IgGs) can modulate their effector functions. Specifically, the presence of α-2,6-sialic acids on the Fc portion of IgG has been associated with anti-inflammatory properties. nih.gov This highlights the critical role of specific sialic acid linkages in fine-tuning the function of glycoproteins. The inflammatory response itself can trigger changes in the expression of sialyl glycotopes on serum glycoproteins. oup.com

Structural Determinants for Biological Recognition by Glycan Binding Proteins

The specific recognition of the this compound motif by glycan-binding proteins is governed by the precise three-dimensional arrangement of the sugar residues and the nature of the non-covalent interactions within the protein's binding site.

Lectin Specificity and Binding Site Characteristics for alpha-2,6-Sialylated Glycans

Lectins are a diverse class of proteins that bind to specific carbohydrate structures. Several lectins exhibit a strong preference for α-2,6-sialylated glycans. One of the most well-characterized is the Sambucus nigra agglutinin (SNA), which specifically recognizes the NeuAc(α2-6)Gal/GalNAc sequence. zbiotech.comnih.gov The binding specificity of SNA allows it to be widely used as a tool to detect the presence of α-2,6-sialylated glycans in cells and tissues. oup.comzbiotech.com

Siglecs are a family of I-type lectins expressed on immune cells that play a key role in regulating immune responses through their interaction with sialylated glycans. nih.gov Many Siglecs recognize sialic acids in a linkage-specific manner. For example, Siglec-2 (CD22) shows a binding preference for Neu5Acα2-6Galβ1-4GlcNAc on N-glycans. nih.govnih.gov The binding of Siglecs to their sialylated ligands typically involves a conserved arginine residue in the binding pocket that forms a salt bridge with the carboxyl group of sialic acid. Additional contacts with the surrounding glycan structure contribute to the specificity of the interaction. nih.gov

LectinSpecificityBiological Relevance
Sambucus nigra agglutinin (SNA) Preferentially binds to NeuAc(α2-6)Gal and NeuAc(α2-6)GalNAc structures. zbiotech.comnih.govWidely used in research to detect and quantify α-2,6-sialylation on cells and glycoproteins. oup.comzbiotech.com
Siglec-2 (CD22) Recognizes Neu5Acα2-6Galβ1-4GlcNAc on N-glycans. nih.govnih.govExpressed on B-lymphocytes, where its engagement with sialylated ligands modulates B-cell receptor signaling and prevents autoimmunity. nih.gov
Influenza A Hemagglutinin (Human-adapted strains) Binds to glycans terminating in NeuAc(α2-6)Gal. d-nb.infoMediates the attachment of human influenza viruses to host respiratory epithelial cells, initiating infection. d-nb.info

Antibody Recognition of this compound Epitopes

The this compound structure can also be recognized by antibodies, although generating highly specific antibodies against carbohydrate epitopes can be challenging. Monoclonal antibodies that recognize sialylated structures are valuable tools for research and have potential therapeutic applications. nih.govnih.gov

For example, antibodies have been developed that recognize the Sialyl-Tn (STn) antigen (Neu5Acα2-6GalNAcα1-O-Ser/Thr), which is a tumor-associated carbohydrate antigen. nih.gov While the underlying sugar is GalNAc instead of Glc, the α-2,6 linkage to sialic acid is a shared feature. The specificity of these antibodies allows for the targeted detection and potentially the elimination of cancer cells expressing this epitope. nih.gov There are also monoclonal antibodies, such as 1B2, that bind to glycoconjugates with a terminal N-acetyllactosamine (Gal(b1-4)GlcNAc) structure, and the presence of sialylation could influence this recognition. nih.gov

AntibodyRecognized EpitopeSignificance
Anti-Sialyl-Tn (STn) Antibodies Primarily recognize Neu5Acα2-6GalNAcα-O-Ser/Thr, a structure related by its α-2,6 sialic acid linkage. nih.govSTn is overexpressed in many cancers, making these antibodies useful for cancer diagnosis and as a basis for targeted therapies like antibody-drug conjugates. nih.gov
Monoclonal Antibody 1B2 Binds to glycoconjugates with the terminal N-acetyllactosamine (Gal(b1-4)GlcNAc) structure. nih.govUsed in the characterization of myeloid cells and has shown specificity for acute myeloid leukemia cells. nih.gov

Synthetic Strategies and Chemical Biology Applications of Gal B1 4 Neuac A2 6 a Glc

Chemoenzymatic Synthesis of Defined Oligosaccharide Structures

Chemoenzymatic synthesis has emerged as a powerful and efficient approach for producing defined oligosaccharide structures like 6'-SL, combining the precision of enzymatic catalysis with the versatility of chemical methods. acs.org This strategy often circumvents the challenges associated with purely chemical synthesis, such as the need for extensive protection and deprotection steps. nih.gov

One-pot multienzyme (OPME) systems are a cornerstone of chemoenzymatic synthesis, allowing for the sequential action of multiple enzymes in a single reaction vessel to build complex glycans from simple precursors. acs.org These systems can be engineered for the synthesis of various sialylated glycans. acs.org

A notable chemoenzymatic strategy involves the use of a water-soluble, hydrophobically-tagged intermediate, such as lactosyl sphingosine, which is synthesized chemically. This intermediate then undergoes enzymatic extension of its glycan portion, followed by a simple purification and chemical acylation to yield the final product. This method has proven effective for gram-scale synthesis. acs.org

A key enzyme in the synthesis of 6'-SL is α2,6-sialyltransferase, which catalyzes the transfer of sialic acid from a donor substrate, typically CMP-Neu5Ac, to the C6 hydroxyl group of the galactose residue of lactose (B1674315). explorationpub.com To facilitate large-scale production, researchers have developed enzymatic systems for the in situ regeneration of the expensive sugar nucleotide donor, CMP-Neu5Ac. researchgate.net

Furthermore, glycosidases, which typically hydrolyze glycosidic bonds, can be employed in transglycosylation reactions under specific conditions. dokumen.pub For instance, a novel exo-α-sialidase from Bacteroides fragilis NCTC9343, named BfGH33C, has demonstrated high transglycosylation activity and strict α2-6 regioselectivity. nih.govresearchgate.netnih.gov This enzyme efficiently transfers a sialyl group from a sialic acid dimer or oligomer to lactose, producing 6'-SL as the sole product with a conversion ratio exceeding 20% in just 10 minutes under optimal conditions. nih.govnih.gov

EnzymeSource OrganismDonor SubstrateAcceptor SubstrateProductYield/ConversionRegioselectivity
exo-α-Sialidase (BfGH33C) Bacteroides fragilis NCTC9343Sialic acid dimer/oligomerLactose6'-Sialyllactose (B25220)>20% conversionStrict α2-6
α2,6-Sialyltransferase (PmSTP34H mutant) Pasteurella multocida3'-SialyllactoseLactose6'-Sialyllactose~3.3 mMα2-6
α-2,3-Sialyltransferase Recombinant Human (HEK-293F)CMP-N-Acetylneuraminic AcidGalß1-4GlcNAc unitsα2,3-sialylated glycansHigh activityα2-3

Design and Application of Glycan Mimetics and Probes

To investigate the biological functions of Gal(b1-4)[NeuAc(a2-6)]a-Glc and its interactions with binding partners, researchers have designed and synthesized a variety of glycan mimetics and probes. These tools are invaluable for studying the roles of sialylated glycans in cellular recognition, signaling, and pathogenesis.

Glycan Mimetics:

Synthetic glycopolymers have been developed as mucin mimetics to study the interactions of pathogens, such as influenza A viruses, with the mucosal barrier. researchgate.netacs.orgbiorxiv.org These mimetics consist of a polymer backbone decorated with sialyllactose moieties, allowing for precise control over the glycan structure, valency, and presentation. researchgate.netescholarship.orgnih.gov By creating arrays of these mucin-like molecules, it is possible to model how receptor presentation and density influence viral recognition. biorxiv.orgescholarship.orgnih.gov For instance, such arrays have been used to confirm the known sialic acid-binding specificities of different influenza strains and to reveal their varying sensitivities to receptor presentation. nih.gov

Fluorescent Probes:

Fluorescently labeled probes are instrumental for the direct visualization and detection of sialylated glycans on cell surfaces and in tissues. acs.org An oxaborole-based fluorescent probe, SLY, has been designed to recognize sialylated glycans with high fidelity. acs.org This probe has demonstrated selectivity for cancer cells that overexpress sialylated Lewis antigens and has been used to identify cancerous regions in liver tissue at the cellular level. acs.org Other approaches have utilized rhodamine and pyrene (B120774) scaffolds to develop sialylated glycan probes for cellular imaging. acs.org

Proximity Labeling Probes:

A proximity labeling method has been developed to identify proteins that interact with sialic acids in their native membrane environment. rsc.org In this technique, a clickable probe is attached to metabolically incorporated sialic acids on the cell surface. This probe then catalyzes the localized formation of radicals, which label nearby proteins through oxidation. rsc.org Subsequent proteomic analysis can then identify these interacting proteins, providing insights into the organization of the sialylated glycome. rsc.org

Biotinylated Probes:

Biotinylated versions of 6'-sialyllactose are also commercially available or can be custom synthesized. biosynth.com These probes, which have a biotin (B1667282) molecule attached to the reducing end, are useful for a variety of affinity-based applications, such as in enzyme-linked immunosorbent assays (ELISAs) and for immobilizing the glycan on streptavidin-coated surfaces for binding studies.

Probe/Mimetic TypeExample/DescriptionApplication
Mucin Mimetics RAFT-derived glycopolymers with sialyllactoseStudying influenza virus-receptor interactions, modeling the mucosal barrier. researchgate.netbiorxiv.org
Fluorescent Probes Oxaborole-based probe (SLY)High-fidelity imaging of sialylated glycans on cancer cells. acs.org
Proximity Labeling Probes Clickable probe for in situ radical formationIdentifying sialic acid-binding proteins on cell membranes. rsc.org
Biotinylated Probes 6'-Sialyllactose-sp-biotinAffinity-based assays (e.g., ELISA), immobilization for binding studies. biosynth.com

Glycoengineering of Cells and Organisms for Modulating this compound Expression

Glycoengineering encompasses a range of techniques used to modify the glycosylation pathways of cells and organisms, thereby altering the expression of specific glycans like this compound. These approaches are crucial for both studying the functions of glycans and for producing therapeutic proteins with optimized glycosylation patterns.

Metabolic Glycoengineering:

Metabolic glycoengineering involves introducing synthetic, modified monosaccharide precursors into cells. nih.govresearchgate.net These "unnatural" sugars are then processed by the cell's own glycosylation machinery and incorporated into cell surface glycans. nih.govresearchgate.net For sialic acid biosynthesis, cells can be fed with N-acyl-modified derivatives of N-acetylmannosamine (ManNAc), the natural precursor to sialic acid. plos.orgjove.com This strategy allows for the modulation of cell surface sialylation and has been used to study the effects of altered sialylation on processes like cell migration and invasion in cancer cells. plos.org

Genetic Glycoengineering:

Genetic engineering provides a more direct way to control the expression of specific glycans by manipulating the genes encoding glycosyltransferases. Overexpression of sialyltransferases, such as ST6GAL1 (which is responsible for α2,6-sialylation), has been a common strategy to increase the sialylation of recombinant therapeutic proteins produced in host cells like Chinese hamster ovary (CHO) cells. oup.com While this can enhance sialylation, it often results in heterogeneous glycoforms. oup.com

More precise gene editing technologies, such as CRISPR/Cas9, are now being used to achieve more homogenous glycosylation patterns. oup.com For example, targeted knock-in of human B4GALT1 and ST6GAL1 genes into CHO cells has been shown to produce human IgG1 antibodies with predominantly monosialylated (G2FS1) N-glycans. oup.com

In Vitro Glycoengineering:

In vitro glycoengineering involves the enzymatic modification of glycoproteins after they have been purified. roche.com This cell-free approach offers a high degree of control over the final glycan structure. For example, purified monoclonal antibodies can be treated with specific glycosyltransferases, such as α-2,6-sialyltransferase, and the corresponding sugar nucleotide donor (CMP-Neu5Ac) to achieve a desired level of sialylation. roche.com This method is particularly useful for producing well-defined glycoforms for structure-function studies and for ensuring lot-to-lot consistency of therapeutic glycoproteins. roche.comroche.com

Glycoengineering StrategyDescriptionKey Enzymes/MoleculesApplication
Metabolic Glycoengineering Feeding cells with modified monosaccharide precursors. nih.govresearchgate.netN-acyl-modified ManNAc derivatives. plos.orgjove.comModulating cell surface sialylation for functional studies. plos.org
Genetic Glycoengineering Overexpression or knock-in of glycosyltransferase genes. oup.comST6GAL1, B4GALT1. oup.comProduction of therapeutic proteins with defined glycoforms. oup.com
In Vitro Glycoengineering Enzymatic modification of purified glycoproteins. roche.comα-2,6-Sialyltransferase, CMP-Neu5Ac. roche.comGenerating homogenous glycoforms for research and therapeutics. roche.comroche.com

Advanced Analytical Approaches and Glycomics of Sialylated Structures

Glycomics Workflow for Identification and Quantification of Sialylated Glycans

The analysis of sialylated glycans involves a multi-step workflow that begins with the release of glycans from their protein or lipid conjugates, followed by purification, derivatization, and finally, analysis by chromatographic and mass spectrometric methods.

A typical glycomics workflow for sialylated glycans includes:

Glycan Release: Enzymatic release using PNGase F for N-glycans or chemical methods like hydrazinolysis or beta-elimination for O-glycans.

Purification and Enrichment: Solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) materials to separate glycans from other biomolecules. Enrichment of sialylated species can be achieved using weak anion exchange chromatography.

Derivatization: Fluorescent labeling (e.g., with 2-aminobenzamide (B116534) [2-AB] or procainamide) is often performed to enhance detection sensitivity in chromatography and mass spectrometry. aspariaglycomics.com Derivatization of the sialic acid's carboxylic acid group can stabilize the labile glycosidic linkage, preventing its dissociation during analysis. nih.govresearchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a cornerstone for separating complex glycan mixtures. sigmaaldrich.com Different modes of chromatography are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): Separates glycans based on their hydrophilicity. It is effective for both neutral and sialylated glycans. researchgate.net

Porous Graphitized Carbon (PGC) Chromatography: Provides excellent separation of glycan isomers, including those with different sialic acid linkages (e.g., α2,3 vs. α2,6). researchgate.netcapes.gov.br Glycans with α2,6-linked sialic acids tend to elute earlier than their α2,3-linked counterparts on PGC columns. researchgate.net

Reversed-Phase (RP) Chromatography: Separates glycans based on hydrophobicity, often after derivatization to increase their nonpolar character. sigmaaldrich.comnih.gov

Anion-Exchange Chromatography (AEC): Separates glycans based on their charge, which is particularly useful for sialylated glycans due to the negative charge of sialic acid. sigmaaldrich.com

Mass Spectrometry (MS) Analysis: MS is a powerful tool for determining the composition and sequence of glycans. nih.gov

Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. nih.gov

Tandem Mass Spectrometry (MS/MS): Provides structural details through fragmentation analysis. nih.govreading.ac.uk Specific fragmentation patterns can help differentiate between sialic acid linkage isomers. For instance, the presence of a prominent 2,4A3 cross-ring fragment ion in the MS/MS spectra of [M+2X-H]+ (where X=Li, Na, or K) species is characteristic of α2,6-linked NeuAc glycans, while an abundant (2,4A3-H2O) fragment is indicative of an α2,3-NeuAc linkage. nist.gov

Quantification: Relative quantification can be achieved by comparing the peak areas from fluorescently labeled glycans. aspariaglycomics.com For absolute quantification, stable isotope-labeled internal standards can be used. premierbiosoft.com The Dual Reactions for Analytical Glycomics (DRAG) method allows for the quantification of both neutral and sialylated glycans by using stable isotope labeling and methylamidation of sialic acid residues. premierbiosoft.com

StepTechniquePurposeReference
Glycan ReleasePNGase F, HydrazinolysisCleavage of glycans from glycoproteins/glycolipids.N/A
Purification/EnrichmentSPE (PGC, HILIC), WAXIsolation of glycans and enrichment of sialylated species. sigmaaldrich.com
DerivatizationFluorescent labeling (2-AB, Procainamide), MethylamidationEnhance detection sensitivity and stabilize sialic acids. aspariaglycomics.comnih.govresearchgate.net
Chromatographic SeparationHILIC, PGC, RP-HPLC, AECSeparation of complex glycan mixtures and isomers. sigmaaldrich.comresearchgate.netcapes.gov.brnih.gov
Mass SpectrometryESI-MS, MALDI-MS, MS/MSDetermination of composition, sequence, and linkage. nih.govreading.ac.uknist.gov
QuantificationFluorescence detection, Stable isotope labeling (DRAG)Relative and absolute quantification of glycans. aspariaglycomics.compremierbiosoft.com

High-Throughput Glycan Array Analysis for Ligand-Receptor Profiling

Glycan arrays are powerful tools for studying the interactions between sialylated glycans and glycan-binding proteins (GBPs), such as lectins, antibodies, and viral hemagglutinins. pnas.orgnih.gov These microarrays consist of a library of structurally defined glycans covalently attached to a solid surface, such as a glass slide. pnas.orgnih.gov

The process of ligand-receptor profiling using glycan arrays involves:

Array Fabrication: Synthetic or natural glycans with an amino-functionalized linker are printed onto an activated surface (e.g., N-hydroxysuccinimide-activated glass slides). pnas.orgnih.gov Arrays can contain hundreds of different glycan structures. nih.gov

Binding Assay: The array is incubated with a fluorescently labeled GBP. Unbound protein is washed away, and the array is scanned to detect fluorescence. The intensity of the fluorescence at each spot corresponds to the binding affinity of the GBP for that specific glycan.

Data Analysis: The binding data provides a detailed profile of the GBP's glycan-binding specificity. nih.gov

Glycan arrays have been instrumental in elucidating the binding preferences of various GBPs for sialylated structures. For example, they have been used to:

Characterize the specificity of influenza viruses for sialosides with NeuAcα2-3Gal and NeuAcα2-6Gal sequences. nih.gov

Demonstrate that the binding of lectins like Sambucus nigra agglutinin (SNA) and Maackia amurensis lectin-I (MAL-I), which are commonly used to detect α2-6 and α2-3 linked sialic acids respectively, can be influenced by modifications to the sialic acid molecule itself. nih.gov

Reveal that some Siglecs (sialic acid-binding immunoglobulin-like lectins) preferentially bind to sialylated, multi-antennary N-glycans. frontiersin.org

FeatureDescriptionReference
High-ThroughputSimultaneous analysis of hundreds of glycan-protein interactions. aspariaglycomics.comfrontiersin.org
High SensitivityFluorescence-based detection allows for the identification of even low-affinity interactions. aspariaglycomics.com
Broad ApplicabilityCan be used to profile a wide range of GBPs, including lectins, antibodies, and viruses. pnas.orgnih.gov
CustomizableArrays can be designed with specific libraries of natural or synthetic glycans to address particular research questions. aspariaglycomics.com

Development of Glycoinformatics Tools for Sialylated Glycan Data Analysis

The large and complex datasets generated by glycomics experiments necessitate the use of specialized bioinformatics tools and databases for data storage, analysis, and interpretation. mdpi.com

Several key glycoinformatics resources are available for the study of sialylated glycans:

Glycan Structure Databases:

GlyTouCan: A repository that assigns unique accession numbers to glycan structures, ensuring standardized nomenclature and facilitating data sharing. creative-proteomics.comglycosmos.org

UniCarb-DB: A comprehensive database containing glycan structures, experimental data (including MS and HPLC), and associated biological information. nih.gov

CFG Glycan Structure Database: A valuable resource from the Consortium for Functional Glycomics that provides structural and experimental data for a wide range of glycans. mdpi.comcreative-proteomics.com

Data Analysis Software:

GlycoWorkbench: A versatile software tool for drawing glycan structures, searching databases, and analyzing mass spectrometry data. creative-proteomics.com

GRITS Toolbox: A program for the management and annotation of glycomics MS data. bidmc.org

GlycanDIA Finder: A search engine designed for the identification and quantification of glycans from data-independent acquisition (DIA) mass spectrometry data, which can improve the detection of low-abundance species like modified glycans. researchgate.netnih.gov

Integrated Portals:

GlyCosmos: An integrated portal that provides access to various glycan-related databases and analysis tools. glycosmos.org

GlyGen: A data integration and dissemination project that combines data from multiple sources to provide a comprehensive view of glycan and glycoprotein (B1211001) information. glycosmos.org

These tools enable researchers to perform complex tasks such as:

Searching for specific glycan structures or substructures. mdpi.com

Matching experimental mass spectra to database entries for glycan identification. nih.gov

Visualizing and comparing glycan array data. bidmc.orgglycoinfo.org

Simulating glycan biosynthesis pathways. glycosmos.org

Tool/DatabaseFunctionReference
GlyTouCanGlycan structure repository with unique accession numbers. creative-proteomics.comglycosmos.org
UniCarb-DBDatabase of glycan structures and experimental MS/HPLC data. nih.gov
CFG Glycan Structure DatabaseResource for glycan structures and experimental data. mdpi.comcreative-proteomics.com
GlycoWorkbenchSoftware for glycan structure drawing and MS data analysis. creative-proteomics.com
GlycanDIA FinderSearch engine for DIA-MS based glycan identification and quantification. researchgate.netnih.gov
GlyCosmosIntegrated portal for glycan databases and tools. glycosmos.org
GlyGenIntegrated data resource for glycoscience. glycosmos.org

Isotopic Labeling Strategies for Glycan Metabolism Studies

Isotopic labeling is a powerful technique for studying the dynamics of glycan biosynthesis and turnover. ckisotopes.com In this approach, cells or organisms are cultured in the presence of precursors (e.g., monosaccharides or amino acids) containing stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). These labeled precursors are incorporated into newly synthesized glycans and glycoproteins, which can then be detected and quantified by mass spectrometry. nih.gov

Several isotopic labeling strategies are employed in glycan metabolism studies:

Metabolic Labeling with Isotopically Labeled Monosaccharides:

Cells can be grown in media containing ¹³C-labeled glucose, which serves as a precursor for all monosaccharides in the glycan biosynthesis pathway. nih.govrsc.org This results in the labeling of all glycans, allowing for their relative quantification by comparing the mass spectra of labeled and unlabeled samples. nih.gov

Specific monosaccharides, such as N-acetylmannosamine (ManNAc), a precursor to sialic acid, can be used in their isotopically labeled form to specifically track the synthesis of sialylated glycans. nih.gov

Metabolic Labeling with Bioorthogonal Chemical Reporters:

This strategy involves feeding cells with unnatural monosaccharide analogs containing bioorthogonal functional groups, such as azides or alkynes. pkusz.edu.cn For example, N-azidoacetylmannosamine (ManNAz) or N-(4-pentynoyl)mannosamine (ManNAl) can be metabolized and incorporated into sialic acids. pkusz.edu.cnnih.gov The bioorthogonal group can then be selectively reacted with a probe for visualization or enrichment. pkusz.edu.cn This technique has been used to label sialylated glycoproteins in living animals. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC):

SILAC is a widely used technique in quantitative proteomics where cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids, such as arginine and lysine. wikipedia.orgcreative-proteomics.com While standard SILAC labels the protein backbone, a modified approach called GlyProSILC has been developed to simultaneously label both the glycan and peptide portions of glycoproteins. nih.govfigshare.com This is achieved by using a medium containing amide-¹⁵N-glutamine in addition to heavy arginine and lysine. nih.govfigshare.com

StrategyDescriptionApplicationReference
Metabolic Labeling with Labeled MonosaccharidesCells are grown with ¹³C-labeled glucose or other monosaccharides.Relative quantification of the entire glycome or specific glycan classes. nih.govrsc.org
Metabolic Labeling with Bioorthogonal ReportersCells are fed unnatural monosaccharides with azide (B81097) or alkyne groups.Tracking and visualization of specific glycan types in vitro and in vivo. nih.govpkusz.edu.cnnih.gov
GlyProSILCA modified SILAC approach using labeled glutamine, arginine, and lysine.Concurrent quantitative analysis of glycans and proteins. nih.govfigshare.com

Comparative and Evolutionary Glycobiology of Gal B1 4 Neuac A2 6 a Glc Motifs

Distribution of alpha-2,6-Sialylation across Different Organisms

Alpha-2,6-sialylation, the process of adding sialic acid to a galactose (Gal) residue via an α2,6-linkage, is a significant post-translational modification of glycoproteins and glycolipids. wikipedia.org The resulting structures, including the Gal(β1-4)[NeuAc(α2-6)]α-Glc motif, are found across a diverse range of organisms, though their prevalence and form can vary considerably. wikipedia.org

In vertebrates , α2,6-sialylated glycans are widespread, particularly in mammals. nih.govmdpi.com They are key components of the cell surface and secreted glycoproteins, playing crucial roles in various biological processes. wikipedia.orgnih.gov For instance, human influenza viruses preferentially bind to α2,6-linked sialic acids, which are abundant in the human upper respiratory tract. rsc.org In contrast, avian influenza viruses have a higher affinity for α2,3-linked sialic acids, which are more common in the avian respiratory tract. rsc.org Pigs express both types of receptors, making them potential "mixing vessels" for viral reassortment. rsc.org Within mammals, the distribution can be tissue-specific. nih.gov For example, in the adult mouse brain, while the gene for α2,6-sialyltransferase (St6gal1) is expressed, the majority of α2,6-sialylated glycans are found on O-linked glycans rather than N-linked glycans. nih.gov

The presence of α2,6-sialylation extends to invertebrates , although it is considered less common than in vertebrates. mdpi.com The identification of a functional α2,6-sialyltransferase (SiaT) in Drosophila melanogaster that is closely related to the vertebrate ST6Gal family points to an ancient evolutionary origin for this modification. sdbonline.org This finding provides strong evidence for the existence of sialylation in protostomes, a major group of invertebrates. sdbonline.org

In the microbial world, the distribution is more sporadic. Some bacteria have the ability to synthesize and display sialic acids, including those with α2,6-linkages, on their surfaces. wikipedia.orgnih.gov This can be a mechanism for molecular mimicry, allowing the bacteria to evade the host immune system. frontiersin.org Similarly, certain viruses utilize host sialic acid structures for attachment and entry into cells. rsc.orgnih.gov

Interestingly, sialic acids are generally considered to be absent in plants . wikipedia.org

The following table summarizes the general distribution of α2,6-sialylation.

KingdomPhylum/GroupPresence of α2,6-SialylationExamples/Notes
AnimaliaChordata (Vertebrates)WidespreadMammals (humans, pigs), Birds, Fish nih.govmdpi.comrsc.org
Arthropoda (Invertebrates)PresentDrosophila melanogaster sdbonline.org
BacteriaVariousSporadicUsed in molecular mimicry wikipedia.orgnih.govfrontiersin.org
VirusesVariousUtilizes host structuresInfluenza viruses rsc.orgnih.gov
PlantaeGenerally Absent wikipedia.org

Evolutionary Divergence and Conservation of Sialyltransferase Genes

The synthesis of α2,6-sialylated glycans is catalyzed by β-galactoside α2,6-sialyltransferases (ST6Gal). tandfonline.com The evolution of the genes encoding these enzymes, primarily the ST6GAL1 and ST6GAL2 genes in vertebrates, reveals a story of gene duplication, divergence, and conservation. nih.govtandfonline.com

Molecular phylogeny studies suggest that the four main families of sialyltransferases (ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia) arose from a common ancestral gene through successive duplications. oup.com The ST6Gal family itself is believed to have evolved independently from an ancestral sialyltransferase gene. tandfonline.com Evidence for a single ancestral st6gal1/2 gene has been found in early metazoans, suggesting an ancient origin for this enzyme family. mdpi.com

In vertebrates, the ST6Gal family consists of two main members, ST6Gal I and ST6Gal II, which are encoded by the ST6GAL1 and ST6GAL2 genes, respectively. tandfonline.comoup.com These two enzymes exhibit different substrate specificities and expression patterns. tandfonline.com ST6GAL1 is ubiquitously expressed in many tissues, while ST6GAL2 expression is more restricted, often to the brain and during embryonic development. nih.govtandfonline.com This suggests that ST6Gal I may have evolved new functions in vertebrates, while ST6Gal II might have retained a more ancestral role. nih.gov

Phylogenomic analysis indicates an accelerated evolution of the st6gal1 gene in amniotes (reptiles, birds, and mammals), in both its regulatory and coding sequences. nih.gov In contrast, the st6gal2 gene appears to have a more conserved expression profile throughout vertebrate evolution. nih.gov The divergence of these genes is thought to be a result of whole-genome duplication events that occurred early in vertebrate evolution. mdpi.comresearchgate.net

The conservation of specific peptide motifs, known as sialylmotifs (L, S, III, and VS), is a hallmark of sialyltransferases. oup.com However, there are also differences in the gene structure, such as the splice junctions within these motifs, that suggest independent evolutionary paths for different sialyltransferase families. tandfonline.com

The table below provides a simplified overview of the evolution of the ST6Gal gene family.

EventOrganismal LineageDescription
Ancestral GeneEarly MetazoansA single ancestral st6gal1/2 gene is hypothesized to have existed. mdpi.com
Gene DuplicationEarly VertebratesThe ancestral gene duplicated, leading to the emergence of the ST6GAL1 and ST6GAL2 genes. mdpi.comresearchgate.net
Accelerated EvolutionAmniotes (Reptiles, Birds, Mammals)The st6gal1 gene shows evidence of accelerated evolution in its coding and regulatory sequences. nih.gov
Conserved ExpressionVertebratesThe st6gal2 gene maintains a more ancestral and restricted expression pattern, primarily in the nervous system. nih.gov
Independent EvolutionProtostomesThe presence of a functional α2,6-sialyltransferase in Drosophila suggests a deep evolutionary origin and independent evolution in this lineage. sdbonline.org

Adaptations in Glycan Structures related to Specific Biological Niches

The structural diversity of glycans, including the presence and linkage of sialic acids, is not random. It often reflects adaptations to specific biological niches and the selective pressures within them. acs.orgnih.gov This is particularly evident in host-pathogen interactions, where the cell surface glycome is a key battleground. acs.org

A prime example of this adaptation is the co-evolution of influenza viruses and their hosts. rsc.org Human influenza viruses have adapted to bind preferentially to α2,6-sialylated glycans, which are prevalent on the epithelial cells of the human upper respiratory tract. rsc.orgnih.gov Conversely, avian influenza viruses are adapted to bind to α2,3-sialylated glycans found in the avian gut and respiratory system. rsc.org This specificity is a major determinant of the host range of these viruses. nih.gov The evolution of influenza viruses can involve changes in their hemagglutinin protein that alter its binding preference, allowing for adaptation to new hosts. nih.gov

Bacteria have also evolved to utilize and mimic host glycan structures to their advantage. acs.org By decorating their own surfaces with sialic acids that resemble those of the host, pathogenic bacteria can evade detection by the host's immune system. frontiersin.org This molecular mimicry is a powerful strategy for survival within a specific host niche.

Beyond host-pathogen interactions, glycan structures can be adapted to other environmental factors. The dense layer of glycans on the cell surface, known as the glycocalyx, can influence a cell's interaction with its physical environment and with other cells. acs.org For example, changes in sialylation have been linked to cancer metastasis, where altered cell-surface glycans can reduce cell adhesion and facilitate the entry of cancer cells into the bloodstream. wikipedia.orgtandfonline.com

In the context of development, the expression of specific sialylated structures is tightly regulated. nih.gov For example, in bovine reproductive tissues, the expression of α2,3- and α2,6-sialylated glycans is distinct and changes during development, suggesting specific roles for these structures in processes like fertilization and tissue maturation. nih.govresearchgate.net

The following table provides examples of glycan adaptations in different biological niches.

Biological NicheOrganism/SystemGlycan AdaptationFunctional Consequence
Human Upper Respiratory TractHuman Influenza VirusPreferential binding to α2,6-sialylated glycans. rsc.orgEfficient infection of human cells.
Avian Intestinal TractAvian Influenza VirusPreferential binding to α2,3-sialylated glycans. rsc.orgEfficient infection of avian cells.
Host OrganismPathogenic BacteriaDisplay of host-like sialic acids on the bacterial surface. frontiersin.orgEvasion of the host immune system (molecular mimicry).
Tumor MicroenvironmentCancer CellsIncreased α2,6-sialylation on the cell surface. wikipedia.orgtandfonline.comgutnliver.orgReduced cell adhesion, enhanced metastasis.
Developing Reproductive TissuesBovine OocytesSpecific expression of α2,6-sialylated glycans. nih.govPotential role in fertilization and development.

Future Research Directions and Unanswered Questions

Elucidating the Full Repertoire of Biological Ligands for Gal(b1-4)[NeuAc(a2-6)]a-Glc

A primary focus of future research will be to comprehensively identify the complete range of biological molecules (ligands) that specifically bind to 6'-SL. Lectins, which are carbohydrate-binding proteins, are key players in recognizing glycan structures like 6'-SL and translating this recognition into biological signals. royalsocietypublishing.org While some lectin interactions are known, a full picture is far from complete.

Detailed research findings have shown that even minor changes in glycan structure can significantly impact binding. For instance, the distinction between α2,3- and α2,6-linked sialic acids is a critical determinant for the binding of influenza A virus hemagglutinin, influencing host specificity. plos.orgbiorxiv.org Advanced techniques such as glycan arrays, which present a multitude of different glycan structures, will be instrumental in screening for novel protein interactions with 6'-SL. biorxiv.org These arrays can help identify not only high-affinity binders but also those with weaker, yet potentially biologically relevant, interactions. Saturation transfer difference NMR (STD-NMR) is another powerful technique that can reveal the specific parts of the 6'-SL molecule that are in close contact with a binding protein, providing insights into the orientation and nature of the interaction. acs.org

Table 1: Known and Potential Biological Ligands for this compound

Ligand ClassSpecific Examples/TargetsResearch Focus
Viral Proteins Influenza HemagglutininUnderstanding host-pathogen interactions and viral tropism. plos.orgbiorxiv.org
Bacterial Adhesins Gonococcal adhesinsInvestigating the role of 6'-SL in bacterial colonization and infection. pnas.org
Host Lectins Siglecs (Sialic acid-binding immunoglobulin-like lectins)Elucidating roles in immune modulation and cell-cell communication.
Toxins Cholera toxin, Tetanus toxinDetermining the role of 6'-SL as a potential receptor for bacterial toxins.

Integration of Glycomics, Proteomics, and Genomics for Systems-Level Understanding

To truly comprehend the functional significance of 6'-SL, it is essential to move beyond studying it in isolation. A systems-biology approach that integrates glycomics (the study of all glycans in a system), proteomics (the study of proteins), and genomics (the study of genes) is crucial. numberanalytics.comethernet.edu.et This integrated "omics" approach can reveal complex correlations between the genes that code for glycosyltransferases (the enzymes that build glycans), the resulting glycan structures, and their interactions with proteins. numberanalytics.comgriffith.edu.au

For example, by combining single-cell RNA sequencing (scRNA-seq) with HMO quantification from matched samples, researchers can identify the specific genes involved in the biosynthesis of 6'-SL within different cell types of the mammary gland. biorxiv.org This approach has already helped to pinpoint candidate genes for various steps in HMO synthesis. biorxiv.org Furthermore, integrating glycomics with proteomics can help to identify glycoproteins that are modified with 6'-SL and how these modifications affect protein function. numberanalytics.comoup.com

Future studies will likely employ sophisticated bioinformatics tools and databases to manage and analyze these large, multi-faceted datasets. griffith.edu.au This will enable the construction of detailed models of the cellular machinery involved in 6'-SL synthesis and function, providing a more holistic view of its role in health and disease. uco.es

Development of Novel Methodologies for In Situ Glycan Analysis

A major challenge in glycobiology is studying glycans in their natural environment, or in situ. mdpi.com Traditional methods often require the removal of glycans from their parent molecules, which can lead to a loss of contextual information. sci-hub.se Therefore, the development of new techniques for analyzing 6'-SL directly on cell surfaces or within tissues is a high priority.

Mass spectrometry imaging (MSI), particularly matrix-assisted laser desorption/ionization (MALDI)-MSI, is a powerful technique that allows for the spatial mapping of molecules, including glycans, directly from tissue sections. acs.org Recent advancements in this area include on-tissue chemical derivatization methods that stabilize sialic acid linkages, like the α2-6 linkage in 6'-SL, enhancing their detection and allowing for the differentiation of isomers. acs.org These methods have significantly increased the number of detectable glycan species from tissue samples. acs.org

Another promising avenue is the use of molecular probes, such as labeled lectins or antibodies, that can specifically recognize 6'-SL on the cell surface. mdpi.com These probes can be coupled with advanced microscopy techniques to visualize the distribution and dynamics of 6'-SL in real-time. The development of novel conductive materials and signal amplification strategies will further enhance the sensitivity and reduce the detection limits of these in situ analysis methods. mdpi.com

Table 2: Emerging Techniques for In Situ Analysis of this compound

TechniquePrincipleAdvantages
MALDI-MS Imaging Spatial mapping of molecules directly from tissue sections.Provides spatial distribution of 6'-SL within tissues. acs.org
In Situ Derivatization Chemical modification of glycans on tissue to improve detection.Stabilizes sialic acid linkages and allows for isomer differentiation. acs.org
Lectin/Antibody Probes Specific binding of labeled probes to 6'-SL on cell surfaces.Enables visualization of 6'-SL distribution and dynamics in living cells. mdpi.com
Electrochemical Sensing Conversion of glycan presence into a detectable electrical signal.Offers high sensitivity for quantifying glycans on cell membranes. mdpi.com

Computational Design of Glycan-Binding Specificities and Biosynthetic Pathways

Computational approaches are set to revolutionize the study and application of glycans like 6'-SL. plos.org Advanced software can be used to model the three-dimensional structures of 6'-SL and its interactions with binding partners. nih.gov This allows for the in silico prediction of binding affinities and the identification of key amino acid residues involved in recognition.

This knowledge can then be used for the computational design of proteins with novel or enhanced binding specificities for 6'-SL. royalsocietypublishing.org For example, researchers can engineer lectins that bind to 6'-SL with higher affinity or that can distinguish it from other closely related glycans. royalsocietypublishing.org These engineered proteins could have applications in diagnostics, therapeutics, and basic research.

Furthermore, computational modeling can be applied to the design and optimization of biosynthetic pathways for the production of 6'-SL. researchgate.net By modeling the metabolic fluxes within an organism like E. coli, researchers can identify bottlenecks in the production pathway and devise strategies to overcome them. acs.org This could involve overexpressing certain enzymes, deleting competing metabolic pathways, or even designing novel enzymes with improved catalytic properties. acs.org The ultimate goal is to develop efficient and cost-effective methods for the large-scale synthesis of 6'-SL for use in infant formula and other nutritional products. google.com

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
6'-SLThis compound
GalGalactose
NeuAcN-acetylneuraminic acid
GlcGlucose
HMOsHuman Milk Oligosaccharides
3'-SL3'-Sialyllactose
2'-FL2'-fucosyllactose
LNTLacto-N-tetraose
KDO2-keto-3-deoxyoctulosonic acid
ManNAcN-acetylmannosamine
CTPCytidine triphosphate
UDP-GlcNAcUDP-N-acetylglucosamine
CMP-Neu5AcCMP-N-acetylneuraminic acid
GDP-L-fucoseGuanosine diphosphate-L-fucose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.